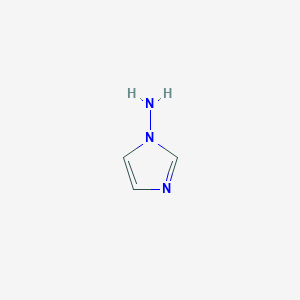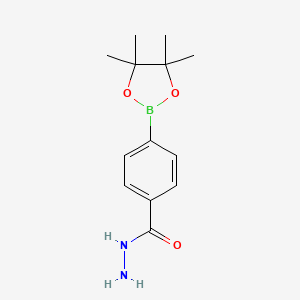
4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Vue d'ensemble
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide” is a chemical compound with the molecular formula C12H17BO2 . It is also known as “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” in English .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used for the borylation of alkylbenzenes in the presence of a palladium catalyst . It has also been used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F . Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .Applications De Recherche Scientifique
Cristallographie et Analyse Conformationnelle
Le composé a été utilisé dans des études cristallographiques pour comprendre sa structure moléculaire . Les longueurs de liaison et les angles dans le cycle à cinq chaînons 1,3,2-dioxaborolane sont plus petits que prévu en raison de la structure du cycle .
Synthèse Organique
Ce composé est un intermédiaire important en synthèse organique . Il est utilisé dans la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .
Développement de Médicaments
Les composés de l'acide borique, tels que celui-ci, sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils ont des applications dans le traitement des tumeurs, des infections microbiennes et peuvent également être utilisés dans les médicaments anticancéreux .
Sondes Fluorescentes
Les composés de l'acide borique peuvent être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Systèmes de Libération de Médicaments
Les liaisons ester borique dans ce composé sont utilisées dans la construction de supports de médicaments à réponse stimulée . Ces supports peuvent charger des médicaments anticancéreux, de l'insuline et des gènes, et utiliser la formation et la rupture de la liaison ester borique dans différents environnements pour atteindre une libération contrôlée des médicaments .
Synthèse de Nouveaux Copolymères
Le composé est utilisé dans la synthèse, les propriétés optiques et électrochimiques de nouveaux copolymères basés sur des unités de benzothiadiazole et d'arènes riches en électrons .
Réactions de Couplage Croisé de Suzuki-Miyaura
Ce composé est utilisé comme réactif pour les réactions de couplage croisé de Suzuki-Miyaura .
Réactions de Transestérification
Il est également utilisé comme réactif pour les réactions de transestérification .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is involved in the Suzuki-Miyaura coupling pathway . This pathway is crucial in the synthesis of various biologically active compounds, including pharmaceuticals . The downstream effects of this pathway depend on the specific molecules being coupled.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could influence its absorption, distribution, metabolism, and excretion (adme) properties . The pH of the environment, for example, can significantly accelerate the rate of hydrolysis, which could impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide. For instance, the pH of the environment can affect the rate of the compound’s hydrolysis . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSUVMUIACQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611673 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276694-16-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
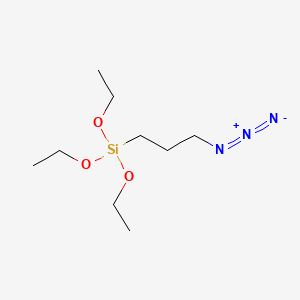
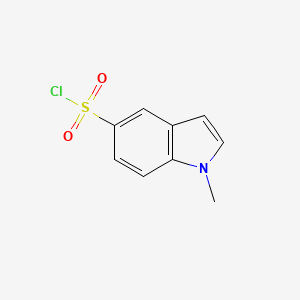


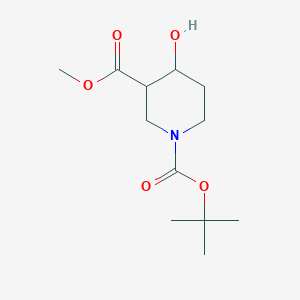

![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
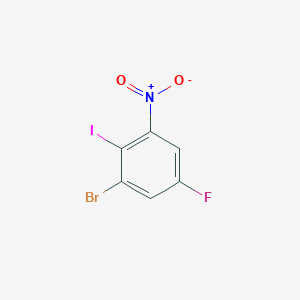

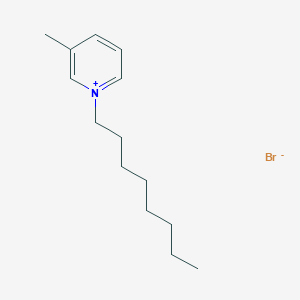
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)
